molecular formula C11H16O B1597411 2-Phenyl-2-pentanol CAS No. 4383-18-0

2-Phenyl-2-pentanol

Cat. No. B1597411
CAS RN: 4383-18-0
M. Wt: 164.24 g/mol
InChI Key: YBQOTTAEVBHNEJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-pentanol is a chemical compound with the molecular formula C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .


Synthesis Analysis

This compound can be synthesized from 2-Phenyl-4-penten-2-ol . The reaction involves the use of palladium diacetate and 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane in dichloromethane at 25°C for 12 hours . The reaction yields this compound in 88% yield .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Grignard reagents (RMgX), prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile (R: −+ MgX) to the carbonyl compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 47.8±3.0 kJ/mol and a flash point of 96.6±8.9 °C . The index of refraction is 1.509 .

Scientific Research Applications

1. Plant Immunity Enhancement

Gaseous 3-pentanol, which is structurally similar to 2-phenyl-2-pentanol, has been found to enhance plant immunity against bacterial pathogens. In a study by Song, Choi, and Ryu (2015), it was demonstrated that exposure to 3-pentanol triggered an immune response in Arabidopsis seedlings against the pathogen Pseudomonas syringae. This finding suggests that compounds like this compound could potentially be used for boosting plant defense mechanisms (Song, Choi, & Ryu, 2015).

2. Kinetic Modeling in Drug Synthesis

In the synthesis of potential anti-Alzheimer’s drugs, the kinetic resolution of isomers like (R,S)-2-pentanol plays a crucial role. Sontakke and Yadav (2011) investigated the enantioselective resolution of (R,S)-2-pentanol, an important step in producing chiral intermediates for these drugs. Their findings underscore the relevance of pentanol derivatives in pharmaceutical manufacturing (Sontakke & Yadav, 2011).

3. Microbial Synthesis of Isomers

Cann and Liao (2009) explored the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, via microbial fermentation. This research demonstrates the potential of microbial engineering in producing valuable chemical compounds like this compound for applications in biofuels and industrial chemicals (Cann & Liao, 2009).

4. Oxidation Processes in Chemistry

The oxidation of pentanol isomers, including this compound, is a significant reaction in organic chemistry. Sar et al. (2016) examined the oxidation of isomeric pentanols and found that this process could have applications in the synthesis of carbonyl compounds, which are important in various chemical industries (Sar et al., 2016).

5. Conformational Analysis of Molecules

The conformation of molecules similar to this compound has been studied to understand the interactions between different groups within a molecule. Kodama et al. (1979) investigated the conformations of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols, which sheds light on the structural dynamics of similar compounds (Kodama et al., 1979).

Safety and Hazards

2-Phenyl-2-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if inhaled .

properties

IUPAC Name

2-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOTTAEVBHNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4383-18-0
Record name 2-Phenyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4383-18-0
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Record name 2-PHENYL-PENTAN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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